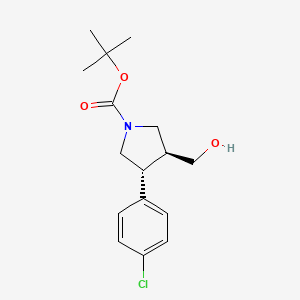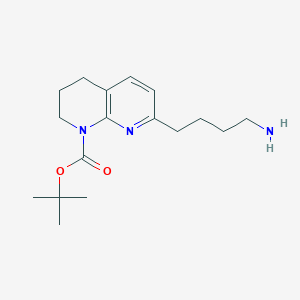
8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine" is a derivative of the 1,8-naphthyridine family, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The 1,8-naphthyridine core structure is a bicyclic system containing two nitrogen atoms at the 1 and 8 positions, which can be further functionalized to enhance its properties.
Synthesis Analysis
The synthesis of 1,8-naphthyridine derivatives can be achieved through various methods. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs involves chemical modification of pyridine derivatives and condensation reactions . Another approach is the cobalt-catalyzed [2 + 2 + 2] cyclizations, which have been used to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines efficiently . Additionally, an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine has been reported, which offers a significant improvement over previous methods .
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of a tetrahydro-naphthyridine core, which can be further functionalized at various positions to obtain different derivatives with unique properties. For example, the synthesis of fluorescent 1,8-naphthyridine-BF2 complexes involves the selective binding of BF2 with terminal bidentate groups, leading to compounds with desirable light-absorbing properties and intense emission .
Chemical Reactions Analysis
1,8-Naphthyridine derivatives can undergo various chemical reactions, including selective bonding modes and functionalization under different pH conditions. The BF2 complexes, for instance, can be functionalized at the 2-position to generate new complexes with flexible coordination arms . Additionally, the synthesis of novel 1,8-naphthyridine derivatives has shown better inhibition of cholinesterases, indicating their potential in neuroprotective applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure and the substituents attached to the core. The BF2 complexes of 1,8-naphthyridine exhibit intense solution and solid-state emission with large Stokes shifts, indicating their potential as luminescent materials . The neuroprotective 1,8-naphthyridine derivatives have shown promising results in protecting neuroblastoma cells from various stressors, suggesting their potential in treating neurodegenerative diseases .
Scientific Research Applications
Biological Activities of 1,8-Naphthyridine Derivatives
Multiple Biological Activities
The 1,8-Naphthyridine group of compounds, including derivatives, have demonstrated a wide range of interesting biological activities. This includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in the treatment of neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Further applications include actions as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and as agents for platelet aggregation inhibition, among others (Madaan et al., 2015).
Photocatalysis and Material Science Applications
Certain derivatives related to the 1,8-Naphthyridine scaffold, such as (BiO)2CO3-based photocatalysts, have been explored for their applications in healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. These applications benefit from the compound's ability to enhance visible light-driven photocatalytic performance through various modification strategies (Ni et al., 2016).
properties
IUPAC Name |
tert-butyl 7-(4-aminobutyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-6-7-13-9-10-14(19-15(13)20)8-4-5-11-18/h9-10H,4-8,11-12,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFXZJQRVTXTHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649628 |
Source


|
| Record name | tert-Butyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-N-Boc-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine | |
CAS RN |
886362-42-1 |
Source


|
| Record name | 1,1-Dimethylethyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-(4-aminobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





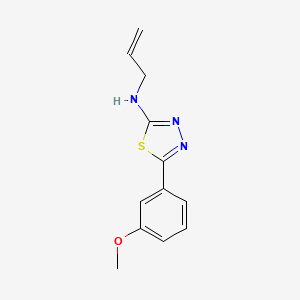

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
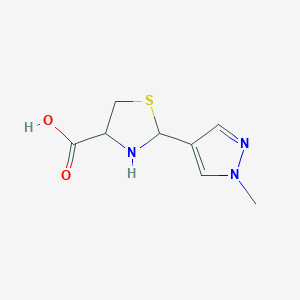
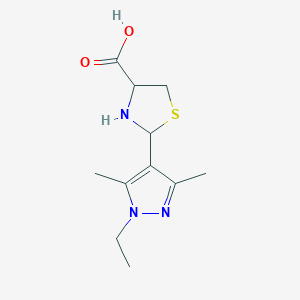
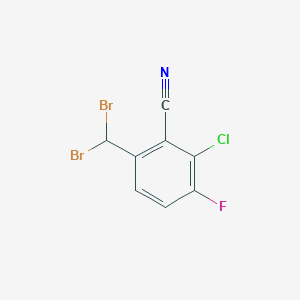
![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)
